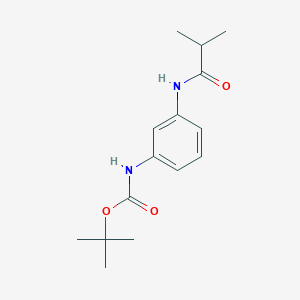![molecular formula C17H18ClN3O2 B268808 4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide](/img/structure/B268808.png)
4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide, also known as Boc-3-Cl-Phe-NH-Pro-OBzl, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is a type of benzamide derivative that has been synthesized using specific chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide is not fully understood. However, it has been suggested that this compound acts by inhibiting specific enzymes involved in cancer cell growth, inflammation, and pain sensitivity. This compound has been reported to inhibit cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are enzymes involved in inflammation and cancer cell growth. Additionally, this compound has been shown to activate the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide have been investigated in various studies. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in inflammation. Furthermore, this compound has been shown to reduce pain sensitivity by activating TRPV1 ion channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide in lab experiments is its potential pharmacological properties, which make it a promising candidate for drug development. However, one limitation of using this compound is its complex synthesis method, which requires expertise in organic chemistry. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research on 4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide. One direction is to investigate its potential as a therapeutic agent for cancer, inflammation, and pain. Another direction is to study its mechanism of action in more detail to better understand its pharmacological properties. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Métodos De Síntesis
The synthesis of 4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide involves several chemical reactions. The synthesis starts with the protection of the amino group of 3-chloroaniline using the tert-butyloxycarbonyl (Boc) group. The protected amino group is then reacted with propylamine to form the corresponding amide. The Boc group is then removed using acidic conditions to expose the amino group. The final step involves the reaction of the exposed amino group with benzoyl chloride to form the desired compound. The synthesis of this compound is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
The potential pharmacological properties of 4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide have been investigated in various scientific studies. This compound has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been reported to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have analgesic properties by reducing pain sensitivity.
Propiedades
Nombre del producto |
4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide |
|---|---|
Fórmula molecular |
C17H18ClN3O2 |
Peso molecular |
331.8 g/mol |
Nombre IUPAC |
4-[(3-chlorophenyl)carbamoylamino]-N-propylbenzamide |
InChI |
InChI=1S/C17H18ClN3O2/c1-2-10-19-16(22)12-6-8-14(9-7-12)20-17(23)21-15-5-3-4-13(18)11-15/h3-9,11H,2,10H2,1H3,(H,19,22)(H2,20,21,23) |
Clave InChI |
RHPKJRAEQPGTMT-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl |
SMILES canónico |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B268729.png)
![N-[3-(butyrylamino)phenyl]isonicotinamide](/img/structure/B268732.png)
![N-{3-[(propylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268733.png)
![N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B268738.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268739.png)
![N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268740.png)
![4,5-Dimethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B268741.png)
![N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide](/img/structure/B268742.png)
![4-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268743.png)

![N-[3-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B268749.png)
![Methyl 3-{[4-(isobutyrylamino)anilino]carbonyl}benzoate](/img/structure/B268750.png)
![N-[3-(acetylamino)phenyl]-3-propoxybenzamide](/img/structure/B268751.png)